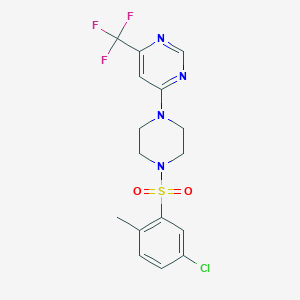

4-(4-((5-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-[4-(5-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClF3N4O2S/c1-11-2-3-12(17)8-13(11)27(25,26)24-6-4-23(5-7-24)15-9-14(16(18,19)20)21-10-22-15/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUQSEJPNLUCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((5-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Structural Overview

This compound features a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety linked to a sulfonyl group. The presence of these functional groups is significant as they enhance the compound's solubility and biological activity.

- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor , specifically targeting Bruton's tyrosine kinase (BTK) and FLT3 kinase, which are involved in various cellular processes including cell proliferation and survival. Dysregulation of these kinases is often implicated in cancer progression.

- Antibacterial Properties : Research indicates potential antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The exact mechanisms remain under investigation, but the sulfonamide group is known for its antibacterial effects .

- Anticancer Activity : Similar compounds have shown promise in cancer therapy. For instance, derivatives containing piperazine and benzimidazole structures have demonstrated significant binding affinity to human topoisomerase I, an enzyme crucial for DNA replication .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cell Proliferation Inhibition : Studies on human breast cancer cells revealed that compounds similar to this pyrimidine derivative exhibited IC50 values indicating moderate to significant efficacy against tumor cell lines .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both important targets in pharmacology for treating conditions such as Alzheimer's disease and urinary tract infections, respectively .

Case Studies

- Antibacterial Activity Evaluation : A study assessed the antibacterial properties against various bacterial strains. The compound displayed notable inhibitory effects on Salmonella Typhi, Pseudomonas aeruginosa, and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

- Kinase Inhibition Assay : Another investigation focused on the inhibition of BTK and FLT3 kinases, with results indicating that the compound could effectively reduce kinase activity, thereby potentially hindering cancer cell growth.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Sulfonamide group with piperidine | Antibacterial, enzyme inhibition |

| Benzimidazole derivatives | Benzimidazole core | Anticancer, antimicrobial |

| Piperazine derivatives | Piperazine ring | Neurological effects |

This table highlights how structural similarities can correlate with biological activities, emphasizing the importance of functional groups like sulfonamides and piperazines in drug design.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Q & A

Q. What are the common synthetic routes for 4-(4-((5-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Sulfonylation : Reacting 5-chloro-2-methylbenzenesulfonyl chloride with piperazine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .

Pyrimidine Functionalization : Coupling the sulfonylated piperazine with a trifluoromethyl-substituted pyrimidine core via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis. Microwave-assisted synthesis (120–150°C, DMF solvent) is often employed to enhance reaction efficiency .

Key reagents: 5-chloro-2-methylbenzenesulfonyl chloride, trifluoromethylpyrimidine precursors, Pd(PPh₃)₄ for cross-coupling.

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C6, sulfonyl group connectivity) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C₁₇H₁₆ClF₃N₄O₂S, expected m/z ~417.04) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold for biological assays) .

Q. What in vitro assays are used to assess its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Dose-response studies (IC₅₀ determination) against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

- Cellular Uptake : LC-MS/MS quantification in cell lysates after incubation (e.g., 1–50 µM, 24–72 hrs) .

- Target Binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (Kd values) .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation and pyrimidine coupling steps?

- Methodological Answer :

- Parameter Screening : Use design of experiments (DoE) to test variables:

- Temperature : 80–150°C (microwave vs. conventional heating) .

- Catalysts : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield improvement: ~15–20%) .

- Solvent Polarity : DMF > DMSO > THF for SNAr reactions due to enhanced nucleophilicity .

- Workup Optimization : Precipitation (water addition) vs. column chromatography for intermediate isolation .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Comparative Meta-Analysis : Normalize data using Z-score scaling for IC₅₀ values across assays (e.g., kinase vs. protease targets) .

- Assay Validation : Replicate experiments under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) .

- Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify non-specific interactions .

Q. What computational methods are employed to study structure-activity relationships (SAR)?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets) .

- QSAR Modeling : Develop regression models using descriptors like ClogP, polar surface area, and H-bond donors .

- MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability of ligand-receptor complexes .

Key Notes

- Contradictory Data : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .

- Advanced Purification : Preparative HPLC with trifluoroacetic acid (0.1% v/v) in mobile phase improves resolution of diastereomers .

- Toxicity Screening : Ames test (TA98 strain) and hERG channel inhibition assays are critical for early-stage drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.